1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a piperidine and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrazole moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, 1-(2-bromoethyl)piperidine can be reacted with the pyrazole derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: It can be utilized in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system.
Comparison with Similar Compounds
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carbaldehyde
- 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole
Comparison:
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and piperidine rings, which provide a distinct set of chemical properties and reactivity.
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carbaldehyde features a pyrrole ring instead of a pyrazole ring, which may result in different biological activities and chemical reactivity.
- 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole contains a benzimidazole ring, which can impart different pharmacological properties compared to the pyrazole ring.
Biological Activity
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound characterized by the presence of both a piperidine and a pyrazole ring. This unique structure contributes to its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18N4
- Molecular Weight : 194.28 g/mol
- Structural Features : The compound features a piperidine ring, which is known for its interactions with neurotransmitter receptors, and a pyrazole ring that enhances its reactivity and binding properties .
The biological activity of this compound is primarily attributed to its ability to modulate various biological targets:
- Receptor Interactions : The piperidine component allows for interaction with neurotransmitter receptors, suggesting potential effects on neurological disorders.
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in treating conditions like cancer or bacterial infections.
Antibacterial Activity
Recent studies have explored the antibacterial potential of pyrazole derivatives, including this compound. For instance:
- A series of pyrazole compounds were synthesized and evaluated for their activity against Gram-positive bacteria, showing significant direct antibacterial effects. Some compounds demonstrated efficacy against multidrug-resistant strains such as Acinetobacter baumannii .
Anticancer Activity
The anticancer properties of pyrazole-containing compounds have garnered significant attention:
- Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .
Study on Antibacterial Properties
A study published in December 2022 synthesized several pyrazole derivatives that included this compound. These compounds were tested for their antibacterial activity using agar diffusion and broth microdilution methods:
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
This compound | Acinetobacter baumannii | 16 µg/mL |
The results indicated that the compound exhibited promising antibacterial activity, particularly against resistant strains .
Study on Anticancer Effects
In another study focusing on anticancer activities, derivatives similar to this compound were evaluated for their effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast Cancer) | 5.0 | Induction of apoptosis |
HepG2 (Liver Cancer) | 7.5 | Cell cycle arrest |
A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4/c11-10-4-7-14(12-10)9-8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8-9H2,(H2,11,12) |
InChI Key |
DNXIBNFKICKPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
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